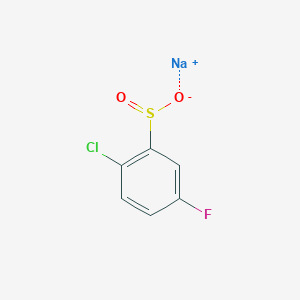

Sodium 2-chloro-5-fluorobenzene-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-chloro-5-fluorobenzene-1-sulfinate is a chemical compound with the molecular formula C₆H₃ClFNaO₂S. It is a sodium salt of a sulfinic acid derivative, characterized by the presence of chlorine and fluorine atoms on a benzene ring, along with a sulfonate group. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium sulfinates, including sodium 2-chloro-5-fluorobenzene-1-sulfinate, typically involves the reaction of the corresponding sulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired sulfinate salt .

Industrial Production Methods

Industrial production of sodium sulfinates often employs large-scale reactors where the sulfonyl chloride is gradually added to a solution of sodium sulfite. The reaction mixture is stirred continuously, and the temperature is maintained to optimize yield and purity. The product is then isolated through filtration, washed, and dried to obtain the final sodium sulfinate compound .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-chloro-5-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The sulfinate group can be oxidized to form sulfonates or sulfones.

Reduction Reactions: The compound can be reduced to form thiols or other sulfur-containing compounds.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Various substituted benzene derivatives.

Oxidation: Sulfonates and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Scientific Research Applications

Sodium 2-chloro-5-fluorobenzene-1-sulfinate is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block for synthesizing more complex organosulfur compounds.

Biology: Used in the study of enzyme mechanisms and as a probe for biological systems.

Medicine: Investigated for potential therapeutic applications, including as intermediates in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sodium 2-chloro-5-fluorobenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfonate group. This group can undergo nucleophilic substitution, oxidation, and reduction, making the compound a versatile reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

- Sodium nitrobenzenesulfinate

- Sodium trifluoromethanesulfinate

- Sodium thiophene-2-sulfinate

- Sodium pyridine-3-sulfinate

Uniqueness

Sodium 2-chloro-5-fluorobenzene-1-sulfinate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications that other sulfinates may not be able to achieve .

Biological Activity

Sodium 2-chloro-5-fluorobenzene-1-sulfinate is an organosulfur compound that has garnered attention in recent years due to its potential biological activities. This article explores its biochemical interactions, inhibitory effects on key enzymes, and relevant case studies that illustrate its applications in medicinal chemistry.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C6H4ClFNaO2S

- Molecular Weight : 208.61 g/mol

This compound features a sulfonate group, which is pivotal for its biological activity, particularly in enzyme inhibition.

The biological activity of this compound primarily stems from its ability to interact with various enzymes. Recent studies have highlighted its inhibitory effects on several key enzymes involved in metabolic pathways:

- α-Glucosidase : This enzyme is crucial for carbohydrate metabolism. This compound has demonstrated significant inhibitory action against α-glucosidase, with IC50 values indicating potent activity. For instance, related fluorinated sulfonate esters have shown IC50 values as low as 3.1 µM, suggesting a strong potential for managing conditions like Type 2 diabetes mellitus (T2DM) through carbohydrate absorption modulation .

- α-Amylase : Similar to α-glucosidase, α-amylase plays a critical role in starch digestion. The compound's structural analogs have also displayed inhibitory effects against this enzyme, with varying potency depending on the substituents on the aromatic ring .

- Protein Tyrosine Phosphatase 1B (PTP1B) and VEGF Receptor 2 (VEGFR-2) : These targets are significant in cancer and metabolic disorders. The structure-activity relationship (SAR) studies indicate that modifications on the aromatic ring can enhance or diminish the inhibitory effects against these targets, further emphasizing the importance of the fluorine atom's position and nature in the sulfonate group's reactivity .

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of this compound and its derivatives:

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | α-Glucosidase | 5.6 ± 0.038 | |

| Trifluoromethyl derivative | α-Amylase | 6.4 ± 0.012 | |

| Chlorinated analog | PTP1B | 8.5 ± 0.043 |

These findings illustrate that the presence of fluorine and chlorine atoms significantly influences the inhibitory potency of these compounds.

Toxicological Studies

Research has also examined the toxicological aspects of sodium sulfinates, including this compound. It was found that while these compounds exhibit biological activity, their safety profiles need thorough investigation, particularly regarding their environmental impact and potential toxicity to human health .

Applications in Medicinal Chemistry

The versatile nature of sodium sulfinates allows them to serve as building blocks for synthesizing various organosulfur compounds. Their ability to form stable derivatives makes them valuable in drug development processes, particularly for creating inhibitors targeting metabolic disorders and cancers .

Properties

Molecular Formula |

C6H3ClFNaO2S |

|---|---|

Molecular Weight |

216.59 g/mol |

IUPAC Name |

sodium;2-chloro-5-fluorobenzenesulfinate |

InChI |

InChI=1S/C6H4ClFO2S.Na/c7-5-2-1-4(8)3-6(5)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |

InChI Key |

HRCVIDJUFLZWRU-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)[O-])Cl.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.